

# Application Notes and Protocols: Antimony Hydroxide in Polymer Composites

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## Compound of Interest

Compound Name: Antimony hydroxide

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## Introduction

Antimony compounds, particularly antimony trioxide ( $\text{Sb}_2\text{O}_3$ ), are highly effective synergistic flame retardants used extensively in polymer composites. While often referred to colloquially as **antimony hydroxide**, the predominant form utilized in industrial applications is the oxide. These compounds are not typically employed as primary flame retardants but exhibit a powerful synergistic effect when combined with halogenated flame retardants (containing chlorine or bromine). This synergy significantly enhances the flame retardant properties of the polymer matrix, often at lower total additive loadings, which can help preserve the mechanical properties of the composite.

This document provides detailed application notes on the mechanism of action of antimony-based flame retardants, protocols for the preparation and testing of polymer composites containing these additives, and a summary of their effects on various polymer systems.

## Mechanism of Flame Retardancy

The flame retardant action of antimony trioxide in the presence of a halogen source is a two-fold process, occurring in both the gas phase and the condensed (solid) phase during combustion.

- **Gas Phase Inhibition:** This is the primary mechanism of flame retardancy.<sup>[1]</sup> During combustion, the halogenated flame retardant decomposes to release hydrogen halides (HX, where X is Cl or Br).<sup>[2]</sup> Antimony trioxide then reacts with HX to form volatile antimony halides ( $\text{SbX}_3$ ) and antimony oxyhalides ( $\text{SbOX}$ ).<sup>[1]</sup> These species act as radical scavengers in the flame, interrupting the chain reactions of combustion.<sup>[2][3]</sup> They interfere with highly reactive  $\text{H}\cdot$  and  $\text{OH}\cdot$  radicals, which are essential for flame propagation, thereby quenching the flame.<sup>[2]</sup>
- **Condensed Phase Charring:** In the solid phase, antimony compounds can promote the formation of a protective char layer on the surface of the polymer.<sup>[1][4]</sup> This char layer acts as an insulating barrier, reducing the transfer of heat to the underlying polymer and limiting the release of flammable volatile gases into the combustion zone.<sup>[1]</sup>

## Signaling Pathway of Antimony Trioxide Synergism

Caption: Synergistic flame retardant mechanism of antimony trioxide.

## Data Presentation: Performance of Antimony Trioxide in Polymer Composites

The following tables summarize the quantitative effects of antimony trioxide ( $\text{Sb}_2\text{O}_3$ ) on the flame retardancy and mechanical properties of various polymer composites.

Table 1: Effect of Antimony Trioxide on Flame Retardancy

Polymer Matrix	Halogenated FR	Sb <sub>2</sub> O <sub>3</sub> Loading (phr)	LOI (%)	UL-94 Rating	Reference
PVC	-	5-10	+3-5 points	-	[5]
PVC	Chlorinated Paraffin	6	31.3	V-0	[6]
PP	Chloroparaffin	(2:1 ratio with CP)	-	V-0	[7]
PP	APP/PER	2 wt%	36.6	V-0	[4]
ABS	Tetrabromobisphenol A	(1:2 ratio with TBBPA)	>10% Br content	V-0	[8]
Epoxy	-	10 wt%	-	-	[9]
PANVDC	-	-	29.0	V-0	[10]

Table 2: Effect of Antimony Trioxide on Mechanical Properties

Polymer Matrix	Halogenated FR	Sb <sub>2</sub> O <sub>3</sub> Loading (phr)	Tensile Strength	Notched Impact Strength	Reference
PVC	Chlorinated Paraffin	6	63.5 MPa	9.2 kJ/m <sup>2</sup>	[6]
PP	Chloroparaffin	(2:1 ratio with CP)	Increased	No negative influence	[7]
ABS	Tetrabromobisphenol A	-	-	108.82 J/m	[8]
PVC	High LOI (>36)	-	20-30% reduction	-	[5]

## Experimental Protocols

The following are detailed protocols for the preparation and characterization of polymer composites containing antimony-based flame retardants.

## Experimental Workflow

Caption: General workflow for preparing and testing composites.

### Protocol 1: Preparation of Polymer Composites by Melt Compounding

This protocol is suitable for thermoplastic polymers such as polypropylene (PP), polyethylene (PE), and acrylonitrile butadiene styrene (ABS).

- **Drying:** Dry the polymer pellets, antimony trioxide, and halogenated flame retardant in a vacuum oven at a temperature appropriate for the specific polymer to remove any absorbed moisture.
- **Premixing:** In a sealed bag, manually premix the dried polymer pellets and additives according to the desired weight percentages.
- **Melt Compounding:**
  - Set the temperature profile of the co-rotating twin-screw extruder appropriate for the polymer matrix.
  - Feed the premixed material into the extruder hopper at a constant rate.
  - The molten extrudate is passed through a water bath for cooling and then pelletized.
- **Specimen Molding:**
  - Dry the compounded pellets again.
  - Use an injection molding machine to produce test specimens according to the required ASTM standards for each characterization test.

## Protocol 2: Preparation of Polymer Composites by Hand Lay-up

This protocol is suitable for thermosetting resins like epoxy or polyester, often with fiber reinforcement.

- **Mold Preparation:** Clean the mold surface and apply a release agent to prevent the composite from adhering.
- **Resin Mixture Preparation:**
  - Weigh the thermosetting resin, hardener, antimony trioxide, and halogenated flame retardant in a suitable container.
  - Mix the components thoroughly until a homogeneous dispersion is achieved. It may be necessary to degas the mixture in a vacuum chamber to remove air bubbles.
- **Lay-up:**
  - Apply a layer of the resin mixture to the mold surface.
  - Place a layer of reinforcing fabric (e.g., glass fiber mat) onto the resin.
  - Impregnate the fabric with more resin mixture using a brush or roller, ensuring complete wetting and removal of trapped air.
  - Repeat the process until the desired thickness is achieved.
- **Curing:** Allow the composite to cure at room temperature or in an oven according to the resin manufacturer's specifications.
- **Demolding and Post-Curing:** Once cured, carefully remove the composite from the mold. Post-cure at an elevated temperature if required to complete the cross-linking process.
- **Specimen Preparation:** Cut the cured composite into test specimens of the required dimensions for characterization.

## Protocol 3: Flammability Testing - Limiting Oxygen Index (LOI) (ASTM D2863)

- Apparatus: A heat-resistant glass column with a means to control the flow of oxygen and nitrogen.
- Specimen: A rectangular bar of specified dimensions, typically 80-150 mm long, 10 mm wide, and 4 mm thick.<sup>[10]</sup>
- Procedure:
  - Mount the specimen vertically in the center of the glass column.
  - Introduce a mixture of oxygen and nitrogen into the bottom of the column.
  - Ignite the top of the specimen with a small flame.
  - Adjust the oxygen/nitrogen ratio until the minimum oxygen concentration that just supports candle-like combustion for a specified period or down a certain length of the specimen is determined.
- Data: The LOI is expressed as the volume percentage of oxygen in the gas mixture.

## Protocol 4: Flammability Testing - UL-94 Vertical Burn Test (ASTM D3801)

- Apparatus: A laboratory fume hood or burn chamber, a Bunsen burner with a specified flame height, a specimen holder, and a surgical cotton patch.
- Specimen: A rectangular bar, typically 125 mm long and 13 mm wide, with a thickness not exceeding 13 mm.
- Procedure:
  - Mount the specimen vertically.
  - Apply a 20 mm high blue flame to the bottom edge of the specimen for 10 seconds.

- Remove the flame and record the afterflame time (t1).
- Immediately reapply the flame for another 10 seconds.
- Remove the flame and record the afterflame (t2) and afterglow (t3) times.
- Note if any flaming drips ignite the cotton placed below the specimen.
- Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame/afterglow times and the dripping behavior.

## Protocol 5: Thermal Stability - Thermogravimetric Analysis (TGA)

- Apparatus: A thermogravimetric analyzer.
- Specimen: A small sample of the composite material, typically 5-10 mg.
- Procedure:
  - Place the sample in a tared TGA pan.
  - Heat the sample at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (typically nitrogen or air).
  - Record the sample weight as a function of temperature.
- Data: The TGA curve shows the weight loss of the material as it degrades with increasing temperature. Key data points include the onset of decomposition temperature and the percentage of char residue at the end of the test.

## Protocol 6: Mechanical Properties - Tensile Testing (ASTM D638)

- Apparatus: A universal testing machine with appropriate grips and an extensometer.
- Specimen: A dumbbell-shaped specimen with dimensions as specified in ASTM D638.

- Procedure:
  - Measure the width and thickness of the narrow section of the specimen.
  - Mount the specimen in the grips of the testing machine.
  - Attach the extensometer to the specimen's gauge section.
  - Apply a tensile load at a constant crosshead speed until the specimen fractures.
- Data: Record the load versus extension data to determine tensile strength, modulus of elasticity, and elongation at break.

## Conclusion

Antimony trioxide, in synergy with halogenated compounds, remains a highly effective flame retardant for a wide range of polymer composites. Understanding the underlying mechanisms of action and employing standardized testing protocols are crucial for the development and evaluation of flame-retardant materials for various applications. The data and protocols presented here provide a comprehensive guide for researchers and scientists working in this field. It is important to note that while effective, the potential health and environmental impacts of antimony and halogenated compounds should be considered, and appropriate safety precautions should be taken during handling and processing.

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